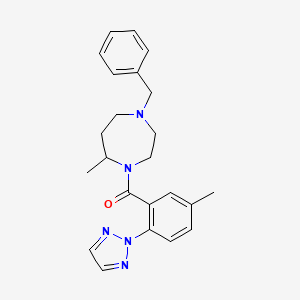

(S)-(4-Benzyl-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-(4-Benzyl-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone is a compound known for its role as a dual orexin receptor antagonist. It is primarily used in the treatment of insomnia by promoting sleep through the inhibition of orexin receptors, which are involved in wakefulness and arousal .

Vorbereitungsmethoden

The synthesis of ®-(4-Benzyl-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification processes .

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Based on the search results, an article focusing solely on the applications of the compound "(S)-(4-Benzyl-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone" is not available. However, the search results provide some information regarding the properties, synthesis, and related compounds of this chemical.

This compound

"this compound" is a chemical compound with the molecular formula C23H27N5O and a molecular weight of 389.49 . Synonyms for this compound include "this compound" and Methanone, $$(7S)-hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl] . The CAS number for this compound is 1644457-29-3 .

Properties

The predicted boiling point of "this compound" is 583.9±60.0 °C . Its density is predicted to be 1.19±0.1 g/cm3 . A different source gives the density as 1.2±0.1 g/cm3 and the boiling point as 583.9±60.0 °C at 760 mmHg . The flash point is estimated to be 307.0±32.9 °C . The vapor pressure is estimated to be 0.0±1.6 mmHg at 25°C, and the index of refraction is 1.636 .

Wirkmechanismus

The compound exerts its effects by selectively binding to and inhibiting orexin receptors (OX1R and OX2R). Orexin receptors are involved in the regulation of wakefulness and arousal. By blocking these receptors, the compound promotes sleep and reduces wakefulness . The molecular targets include the orexin receptors located in the hypothalamus, which play a crucial role in maintaining the sleep-wake cycle .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other dual orexin receptor antagonists such as:

Almorexant: Another dual orexin receptor antagonist with similar sleep-promoting effects.

Lemborexant: Known for its efficacy in treating insomnia with a different pharmacokinetic profile.

Daridorexant: A newer orexin receptor antagonist with a balanced sleep architecture

Biologische Aktivität

The compound (S)-(4-benzyl-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone, commonly referred to as a triazole derivative, is notable for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H27N5O

- Molecular Weight : 389.49 g/mol

- CAS Number : 1644457-29-3

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds related to 1,2,4-triazole have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that certain triazole derivatives showed IC50 values as low as 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells .

Antimicrobial Properties

Triazoles are known for their antimicrobial activities. The compound has been associated with antibacterial and antifungal effects. A study reported that triazole derivatives exhibited good antibacterial activity against pathogenic bacteria compared to standard antibiotics like chloramphenicol .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Orexin Receptor Antagonism : Similar compounds have been shown to act as antagonists at orexin receptors, which are involved in regulating sleep and arousal .

- Cholinesterase Inhibition : Some triazole-containing compounds have been investigated for their potential to inhibit acetylcholinesterase (AChE), suggesting a role in cognitive enhancement or neuroprotection .

Study on Anticancer Effects

In a controlled laboratory setting, a series of triazole derivatives were synthesized and evaluated for their cytotoxicity against human malignant cell lines. The compound this compound was included in the screening. Results indicated a promising anticancer profile with significant activity against breast and colon cancer cell lines .

Antimicrobial Screening

A comprehensive study assessed the antimicrobial efficacy of various triazole derivatives including the compound . The results demonstrated substantial antibacterial activity against Gram-positive and Gram-negative bacteria, reinforcing the potential for therapeutic applications in infectious diseases .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(4-benzyl-7-methyl-1,4-diazepan-1-yl)-[5-methyl-2-(triazol-2-yl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O/c1-18-8-9-22(28-24-11-12-25-28)21(16-18)23(29)27-15-14-26(13-10-19(27)2)17-20-6-4-3-5-7-20/h3-9,11-12,16,19H,10,13-15,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWURUAZLCYLTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCN1C(=O)C2=C(C=CC(=C2)C)N3N=CC=N3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.